Fmoc-MeHph(2-Cl)-OH
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Overview
Description
Fmoc-MeHph(2-Cl)-OH, also known as 9-Fluorenylmethoxycarbonyl-2-chloromethylphenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the 2-chloromethyl group adds unique reactivity to the compound, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The 2-chloromethyl group is introduced through a chloromethylation reaction. The general steps are as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Chloromethylation: The protected phenylalanine undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the 2-chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are protected with Fmoc-Cl.
Chloromethylation: The protected phenylalanine is then subjected to chloromethylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeHph(2-Cl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a 2-chloromethyl group.
Scientific Research Applications
Fmoc-MeHph(2-Cl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-MeHph(2-Cl)-OH involves its ability to protect amino groups during chemical synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The 2-chloromethyl group can participate in further chemical modifications, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Lacks the 2-chloromethyl group, making it less reactive in certain substitution reactions.
Boc-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc, which is removed under acidic conditions.
Cbz-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) group for protection, which is removed by hydrogenation.
Uniqueness
Fmoc-MeHph(2-Cl)-OH is unique due to the presence of both the Fmoc protecting group and the 2-chloromethyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C26H24ClNO4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-14-17-8-2-7-13-23(17)27)26(31)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22,24H,14-16H2,1H3,(H,29,30)/t24-/m0/s1 |
InChI Key |
PVIQPQQJCOEABA-DEOSSOPVSA-N |
Isomeric SMILES |
CN([C@@H](CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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